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molecular formula C19H16N2O4 B8720124 Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate CAS No. 627073-30-7

Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate

Cat. No. B8720124
M. Wt: 336.3 g/mol
InChI Key: JUZLVDXZPQYMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023848B2

Procedure details

A mixture of 2-amino-5-nitrobenzophenone (1 g, 4.1 mmol), H2NSO3H (40 mg) and tert-butyl acetoacetate (1.3 ml, 10.3 mmol) was stirred for 12 h at 120° C. under N2. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried (MgSO4) and concentrated in vacuo to give a solid, which was recrystallised from EtOH to give a pale orange solid (1.05 g, 76%). 1H NMR (300 MHz, CDCl3) δ 8.41-8.5(m, 2H, 8.15 (d, J=9 Hz, 1H), 7.52-7.55(m, 3H), 7.3-7.4 (m, 2H), 2.82(s, 3H), 1.24(s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.NS(O)(=O)=O.[C:24]([O:30][C:31](C)(C)[CH3:32])(=[O:29])[CH2:25][C:26]([CH3:28])=O>C(OCC)(=O)C>[CH3:28][C:26]1[C:25]([C:24]([O:30][CH2:31][CH3:32])=[O:29])=[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3]2[C:2](=[CH:15][CH:14]=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=2)[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mg
Type
reactant
Smiles
NS(=O)(=O)O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred for 12 h at 120° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from EtOH

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C(=C1C(=O)OCC)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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